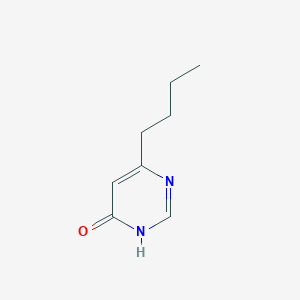

6-Butylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-4-7-5-8(11)10-6-9-7/h5-6H,2-4H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYCUOZXEJXUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Butylpyrimidin 4 Ol

Classical Approaches to 4-Hydroxypyrimidine (B43898) Synthesis

The fundamental construction of the 4-hydroxypyrimidine core has traditionally relied on well-established condensation reactions. These methods involve the cyclization of acyclic precursors to form the six-membered heterocyclic ring.

A primary and widely utilized method for synthesizing 4-hydroxypyrimidine derivatives is the Pinner synthesis. This reaction involves the condensation of a β-ketoester with an amidine. In the context of synthesizing 6-butylpyrimidin-4-ol, the reaction would utilize ethyl 3-oxoheptanoate as the β-ketoester component, which provides the butyl group at the 6-position, and formamidine (B1211174) as the nitrogen-containing component. The reaction typically proceeds under basic conditions, where the amidine attacks the keto and ester carbonyl groups of the β-ketoester, leading to cyclization and subsequent dehydration to form the aromatic pyrimidine (B1678525) ring.

Table 1: Pinner Synthesis for this compound

| Reactant 1 | Reactant 2 | Product |

| Ethyl 3-oxoheptanoate | Formamidine | This compound |

This approach is effective for creating a wide variety of substituted pyrimidines by simply changing the substituents on the β-ketoester or amidine starting materials. rsc.orgdntb.gov.ua

An alternative classical route employs thiourea (B124793) in place of an amidine for the initial condensation reaction with a β-dicarbonyl compound. wikipedia.org When thiourea condenses with a β-ketoester like ethyl 3-oxoheptanoate, the initial product is a 2-thiopyrimidine derivative, specifically 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This intermediate contains a sulfur atom at the 2-position of the pyrimidine ring.

To obtain the desired this compound, a subsequent desulfurization step is required. wikipedia.org This chemical transformation removes the sulfur atom and replaces it with an oxygen atom (or, in this specific tautomeric form, results in the removal of the thiol group). This can be achieved using various reagents, such as oxidizing agents (e.g., hydrogen peroxide) or reductive methods involving metal catalysts like Raney nickel. This two-step process provides a versatile pathway to 4-hydroxypyrimidines from readily available thiourea. nih.govjetir.orgresearchgate.net

Table 2: Two-Step Synthesis via Thiourea Intermediate

| Step | Reactants | Intermediate/Product |

| 1. Condensation | Ethyl 3-oxoheptanoate, Thiourea | 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |

| 2. Desulfurization | 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, Desulfurizing Agent | This compound |

Targeted Synthesis of this compound Derivatives

Modern organic synthesis often focuses on modifying existing molecular scaffolds, which can be more efficient than building a complex molecule from scratch. These strategies allow for the late-stage introduction of functional groups like the butyl moiety onto a pre-formed pyrimidine ring.

The direct functionalization of C-H bonds on a pyrimidine ring is a powerful strategy for introducing alkyl groups like butyl. nih.gov This approach might start with pyrimidin-4-ol itself. Through the use of specific catalysts, often based on transition metals, a C-H bond at the 6-position can be selectively activated and coupled with a butyl-containing reagent, such as a butyl halide or a butylboronic acid derivative. This method avoids the need to synthesize a custom β-ketoester and offers a more convergent route to the target molecule.

Beyond C-H activation, other methods for functionalizing pre-formed pyrimidine cores are available. For instance, a pyrimidine ring can be halogenated (e.g., chlorinated or brominated) at a specific position. This halogenated pyrimidine then becomes a substrate for cross-coupling reactions, such as the Suzuki or Negishi coupling, where a butyl group can be introduced using an appropriate organometallic reagent. Another strategy involves the transformation of pyrimidines into N-arylpyrimidinium salts, which can be cleaved and reconstructed with different components to diversify the final heterocycle. nih.gov These methods provide significant flexibility for creating analogues and derivatives of this compound. researchgate.netresearchgate.net

Table 3: Functionalization Strategies for Pyrimidine Cores

| Starting Material | Reaction Type | Reagent Example | Product |

| Pyrimidin-4-ol | C-H Activation/Coupling | Butylboronic acid | This compound |

| 6-Chloropyrimidin-4-ol | Suzuki Cross-Coupling | Butylboronic acid | This compound |

Catalytic and Green Chemistry Approaches in Pyrimidine Synthesis

In response to growing environmental concerns, green chemistry principles are being integrated into the synthesis of pyrimidines. kuey.netkuey.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Catalysis plays a central role in these modern methodologies. The use of both heterogeneous and homogeneous catalysts can enhance reaction rates, improve yields, and allow reactions to proceed under milder conditions compared to classical methods. mdpi.com For example, metal-free catalytic systems, such as those using choline (B1196258) hydroxide (B78521) or trifluoroacetic acid, have been developed for pyrimidine synthesis. mdpi.com

Green techniques such as microwave-assisted synthesis and ultrasound irradiation are also being employed. kuey.netrasayanjournal.co.in These energy-efficient methods can dramatically reduce reaction times from hours to minutes and often result in higher product yields with fewer byproducts. kuey.net Solvent-free reactions or the use of environmentally benign solvents like water or ionic liquids further contribute to the sustainability of pyrimidine synthesis. rasayanjournal.co.inbenthamdirect.com

Table 4: Comparison of Conventional vs. Green Synthesis Methods for Pyrimidines

| Parameter | Conventional Heating | Microwave-Assisted Method |

| Reaction Time | Several hours | 5-30 minutes |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling toxic solvents | Can often be done solvent-free or in green solvents |

| Yield | Moderate to good | Often higher |

| E-factor (Waste/Product Ratio) | Higher | Lower (<0.2 indicates excellent performance) kuey.net |

Regioselective Synthesis of Substituted Pyrimidin-4-ols

The precise placement of substituents on the pyrimidine ring is a critical aspect of synthetic organic chemistry, enabling the targeted development of compounds with specific chemical and biological properties. Regioselective synthesis ensures that a particular constitutional isomer is formed preferentially over others. For 6-substituted pyrimidin-4-ols, such as this compound, several methodologies have been developed to control the position of the butyl group, primarily through the careful selection of starting materials or through the site-selective modification of a pre-existing pyrimidine core.

One of the most direct and widely utilized methods for constructing the 6-substituted pyrimidin-4-ol scaffold is the principal synthesis of pyrimidines, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. The regioselectivity of this reaction is inherently controlled by the structure of the β-keto ester. To specifically synthesize this compound, the reaction would employ a β-keto ester featuring a butyl group, such as ethyl 3-oxoheptanoate. nih.gov This starting material contains the required three-carbon fragment with the butyl group positioned to become the C6 substituent of the final pyrimidine ring upon reaction with an N-C-N fragment provider like formamidine.

The table below summarizes these key regioselective approaches for the synthesis of 6-substituted pyrimidin-4-ols.

| Method | Key Reactants | Key Reagents/Conditions | Basis of Regioselectivity |

|---|---|---|---|

| Cyclocondensation | β-Keto ester (e.g., Ethyl 3-oxoheptanoate) + Amidine (e.g., Formamidine) | Basic or acidic conditions | The structure of the β-keto ester directly dictates the substitution pattern on the final pyrimidine ring. |

| Lithiation-Substitution | Substituted Pyrimidin-4-ol + Alkyl Halide (e.g., 1-Iodobutane) | Strong base (e.g., Lithium diisopropylamide) at low temperature | Site-selective deprotonation at the C-6 position of the pyrimidine ring directs the subsequent electrophilic substitution. nih.gov |

Chemical Reactivity and Transformation Pathways of 6 Butylpyrimidin 4 Ol

Reactions at the Hydroxyl/Oxo Group

The presence of a hydroxyl group, existing in tautomeric equilibrium with its oxo form (pyrimidinone), is a key site for functionalization. This allows for the attachment of various alkyl and acyl groups, significantly modifying the molecule's properties.

O-alkylation is a common transformation for pyrimidin-4-ols, yielding 4-alkoxypyrimidine derivatives. This reaction is typically achieved by treating the pyrimidinol with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and solvent can influence the selectivity between O-alkylation and N-alkylation, though O-alkylation is often favored under specific conditions. nih.gov For instance, reacting a pyrimidinol with chloroacetic esters in the presence of potassium carbonate in acetonitrile (B52724) leads to the corresponding O-alkylated product. mdpi.com

O-acylation introduces an ester functionality through reaction with acylating agents like acyl chlorides or anhydrides. mdpi.com This reaction is generally performed in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the acidic byproduct. mdpi.com These acyloxy derivatives can serve as valuable intermediates in further synthetic transformations. nih.govnih.gov

| Reaction Type | Reagent Class | Typical Conditions | Product Class |

| O-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Base (K₂CO₃, NaH), Solvent (DMF, Acetonitrile) | 4-Alkoxypyrimidines |

| O-Acylation | Acyl Chlorides (e.g., R-COCl) | Base (Pyridine), Solvent (CH₃CN) | 4-Acyloxypyrimidines |

The nucleophilicity of the hydroxyl/oxo group can be enhanced by converting the pyrimidinol into its corresponding salt. Treatment of 6-butylpyrimidin-4-ol with a strong base, such as sodium hydride (NaH) or sodium methoxide, generates the sodium pyrimidinolate. This anionic intermediate is a more potent nucleophile, facilitating efficient reactions with electrophiles. The use of the sodium salt, often formed in situ, can lead to higher yields and cleaner reactions in O-alkylation and O-acylation processes. nih.gov For example, the S-alkylation of a quinolinethiolate, an analogous reaction, proceeds efficiently by first forming the sodium salt and then adding the alkylating agent. nih.gov This strategy is directly applicable to the O-alkylation of this compound.

Hydrogenation and Reduction Chemistry

Modification of the pyrimidine (B1678525) ring's saturation level can be achieved through hydrogenation and reduction reactions, leading to dihydro- and tetrahydro- derivatives. These reactions alter the planarity and electronic properties of the heterocyclic core.

The selective hydrogenation of the pyrimidine ring in the presence of other functional groups can be challenging. Catalytic hydrogenation is a common method, employing catalysts such as palladium, platinum, or rhodium. The reaction conditions, including catalyst choice, solvent, temperature, and pressure, are critical for achieving selectivity. For instance, the hydrogenation of similar N-heterocyclic aromatic compounds often proceeds under heterogeneous catalysis with catalysts like Platinum on Silica (Pt/SiO₂). lookchem.com The initial step in the reduction of a pyrimidine ring can involve the formation of a dihydropyrimidine (B8664642) derivative. wur.nl

Dihydro- and tetrahydropyrimidine (B8763341) derivatives are valuable synthetic intermediates. The formation of 1,6-dihydropyrimidine species can occur via the initial addition of a nucleophile to the C(6) position of the pyrimidine ring. wur.nl The Biginelli reaction, a well-known multicomponent reaction, is a classic method for synthesizing dihydropyrimidinones, which are structurally related to reduced forms of this compound. nih.gov Further reduction of the dihydropyrimidine intermediate, often under more stringent hydrogenation conditions, can lead to the corresponding tetrahydropyrimidine derivative.

| Product Class | General Method | Reagents/Catalyst | Key Feature |

| Dihydropyrimidines | Nucleophilic Addition / Cyclocondensation | Nucleophiles (e.g., Hydrazine), Biginelli Reaction Components | Partial reduction of the pyrimidine ring |

| Tetrahydropyrimidines | Catalytic Hydrogenation | H₂, Catalyst (Pd/C, PtO₂) | Full saturation of one of the ring's double bonds |

Substitution and Coupling Reactions on the Pyrimidine Ring

To perform substitution and coupling reactions on the pyrimidine ring of this compound, the hydroxyl group is typically first converted into a better leaving group, such as a halide (e.g., chloride) or a triflate. The transformation to a 4-chloropyrimidine (B154816) derivative is a common strategy, achieved by reacting the pyrimidinol with reagents like phosphorus oxychloride (POCl₃).

Once the 4-chloro-6-butylpyrimidine intermediate is formed, it becomes a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of various aryl substituents at the 4-position. researchgate.net

Stille Coupling: This reaction involves coupling with an organostannane reagent (e.g., aryltributyltin) and a palladium catalyst. thermofisher.com

Buchwald-Hartwig Amination: This method enables the formation of C-N bonds by coupling the chloropyrimidine with amines, providing access to 4-aminopyrimidine (B60600) derivatives. mdpi.com

These coupling strategies significantly expand the chemical diversity of derivatives that can be synthesized from this compound. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution

The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. wikipedia.org Electrophilic attack, if it occurs, is most likely at the C-5 position, which is the most electron-rich carbon in the ring. The presence of the electron-donating hydroxyl and butyl groups at the 4- and 6-positions, respectively, increases the electron density at the C-5 position, making it more susceptible to electrophilic attack compared to the unsubstituted pyrimidine.

Detailed research findings on direct electrophilic aromatic substitution of this compound are not extensively documented. However, studies on related 4,6-dihydroxypyrimidines show that nitration can occur at the 5-position under harsh conditions. For instance, the nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid can lead to the formation of 5,5-dinitro derivatives. wikipedia.org Halogenation of activated pyrimidines is also known to occur at the 5-position. It can be inferred that this compound would likely undergo electrophilic substitution at the C-5 position under forcing conditions.

Table 1: Representative Electrophilic Aromatic Substitution on a Related Pyrimidine Derivative (Data inferred from analogous reactions due to lack of specific data for this compound)

| Reactant | Reagent | Conditions | Product | Reference |

| 4,6-Dihydroxy-2-methylpyrimidine | Conc. HNO₃, Conc. H₂SO₄ | Not specified | 4,6-Dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine | wikipedia.orgwikipedia.org |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyrimidines, particularly when a good leaving group is present at the 2-, 4-, or 6-positions. wikipedia.orgwikipedia.org For this compound, the hydroxyl group is a poor leaving group. Therefore, direct nucleophilic substitution is unlikely. However, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide. For example, treatment with phosphorus oxychloride (POCl₃) would likely convert this compound into 4-chloro-6-butylpyrimidine. This chlorinated derivative would then be a suitable substrate for SNAr reactions.

Once converted to 4-chloro-6-butylpyrimidine, the C-4 position would be susceptible to attack by various nucleophiles, such as amines, alkoxides, and thiolates, to yield a range of 4-substituted 6-butylpyrimidines. The pyrimidine ring's electron-deficient nature facilitates this type of reaction. wikipedia.org

Table 2: Representative Nucleophilic Aromatic Substitution on a Related Pyrimidine Derivative (Data inferred from analogous reactions due to lack of specific data for this compound)

| Reactant | Nucleophile | Conditions | Product | Reference |

| 4-Chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Not specified | 4-(Dimethylamino)-2-methylthiopyrimidine-5-carboxylate | organic-chemistry.org |

| 4-Chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Not specified | 4-Phenoxy-2-methylthiopyrimidine-5-carboxylate | organic-chemistry.org |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to pyrimidine derivatives. harvard.edu Similar to nucleophilic aromatic substitution, these reactions typically require a halide or triflate as a leaving group. Therefore, this compound would first need to be converted to a suitable precursor, such as 4-chloro-6-butylpyrimidine or 6-butyl-4-trifluoromethanesulfonyloxypyrimidine.

A variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, Negishi, Kumada, and Buchwald-Hartwig amination, could then be employed to introduce a wide range of substituents at the 4-position of the pyrimidine ring.

For instance, a Suzuki coupling with an arylboronic acid would yield a 4-aryl-6-butylpyrimidine. wikipedia.org The Buchwald-Hartwig amination would allow for the introduction of various primary and secondary amines at the 4-position. wikipedia.orgorganic-chemistry.org The Sonogashira coupling would enable the formation of a carbon-carbon bond with a terminal alkyne, leading to a 4-alkynyl-6-butylpyrimidine. wikipedia.orgorganic-chemistry.org

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and would need to be optimized for the specific substrate and coupling partners. The electron-deficient nature of the pyrimidine ring generally makes it a good substrate for these types of transformations. slideshare.net

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions on a Related Pyrimidine Derivative (Data inferred from analogous reactions due to lack of specific data for this compound)

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki Coupling | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 4-Chloro-6-phenylpyrimidine | researchgate.net |

| Buchwald-Hartwig | 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd catalyst, LiHMDS | 4-Amino-6-aryl-2-chloropyrimidine | wikipedia.org |

| Sonogashira Coupling | Aryl halide | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, amine base | Aryl-alkyne | wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Aryl halide | Organostannane | Pd catalyst | Biaryl | wikipedia.orgorganic-chemistry.org |

| Heck Reaction | Aryl halide | Alkene | Pd catalyst, base | Substituted alkene | wikipedia.orgorganic-chemistry.org |

| Negishi Coupling | Aryl halide | Organozinc compound | Pd or Ni catalyst | Biaryl or other coupled product | organic-chemistry.orgwikipedia.org |

| Kumada Coupling | Aryl halide | Grignard reagent | Ni or Pd catalyst | Biaryl or other coupled product | wikipedia.orgorganic-chemistry.org |

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound this compound could not be located. The required detailed research findings for ¹H NMR, ¹³C NMR, 2D NMR, and UV-Vis spectroscopy are not available in the public domain.

As a result, it is not possible to provide an article that adheres to the user's specific outline and content requirements for "Advanced Spectroscopic Characterization of this compound," which necessitates detailed, scientifically accurate data, including spectral analyses and data tables for the following sections:

Advanced Spectroscopic Characterization of 6 Butylpyrimidin 4 Ol

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent Effects on UV-Vis Spectra

Without access to primary research data from studies that have synthesized and characterized this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detailed findings.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that reveals the characteristic vibrational modes of the molecule's chemical bonds.

The IR spectrum of 6-Butylpyrimidin-4-ol is expected to display several characteristic absorption bands corresponding to its constituent functional groups. The butyl group will give rise to absorptions from C-H stretching and bending vibrations. The pyrimidine (B1678525) ring will show characteristic C=C and C=N stretching vibrations. Crucially, the spectrum will be dominated by bands related to its tautomeric forms, specifically the O-H/N-H and C=O stretching vibrations.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide (keto tautomer) | 3300–3500 | Medium |

| O-H Stretch | Alcohol (enol tautomer) | 3200–3600 | Strong, Broad |

| C-H Stretch (Aromatic/Vinyl) | Pyrimidine Ring | 3000–3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Butyl Group | 2850–2960 | Strong |

| C=O Stretch | Amide (keto tautomer) | 1650–1700 | Strong, Sharp |

| C=N and C=C Stretch | Pyrimidine Ring | 1450–1650 | Medium-Strong |

| C-H Bend (Aliphatic) | Butyl Group | 1375–1470 | Medium |

This compound can exist in a tautomeric equilibrium between the hydroxy form (this compound) and the more stable keto form (6-butyl-3,4-dihydropyrimidin-4-one). nih.govnih.govchemicalbook.com IR spectroscopy is an effective tool for distinguishing between these tautomers. nih.govnih.gov

The enol (hydroxy) form is characterized by a broad absorption band in the 3200–3600 cm⁻¹ region, corresponding to the O-H stretching vibration. researchgate.net Conversely, the keto (amide) form is identified by a strong, sharp absorption band in the 1650–1700 cm⁻¹ region due to the C=O stretching vibration, along with an N-H stretching band around 3300-3500 cm⁻¹. nih.govresearchgate.net Studies on similar 4(3H)-pyrimidinone systems have shown that the keto tautomer is predominant, especially in condensed phases and solution. nih.govresearchgate.net This preference is often driven by the formation of stable, hydrogen-bonded dimers. nih.gov Therefore, the IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the keto form.

| Tautomer | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Enol (this compound) | O-H Stretch | 3200–3600 | Broad, Strong |

| Keto (6-butylpyrimidin-4(3H)-one) | N-H Stretch | 3300–3500 | Medium |

| C=O Stretch | 1650–1700 | Sharp, Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₈H₁₂N₂O by comparing the experimentally measured mass with the theoretically calculated exact mass. nih.govacs.orgnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O |

| Calculated Monoisotopic Mass | 152.09496 Da |

| Expected [M+H]⁺ Ion | 153.10274 Da |

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) is formed, which then undergoes fragmentation into smaller, characteristic ions. chemguide.co.uk The analysis of this fragmentation pattern provides valuable information for structural confirmation. sphinxsai.comsapub.org For this compound (MW = 152.17 g/mol ), the mass spectrum would show a molecular ion peak at m/z 152.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 152 | [C₈H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 124 | [M - C₂H₄]⁺ | Ethene (McLafferty rearrangement) |

| 110 | [M - C₃H₆]⁺ | Propene |

| 109 | [M - C₃H₇]⁺ | Propyl radical (beta-cleavage) |

| 95 | [M - C₄H₉]⁺ | Butyl radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.

While a specific crystal structure for this compound is not available in the public domain, a crystallographic study would provide unambiguous evidence of its solid-state conformation. It would definitively establish the dominant tautomeric form in the crystal lattice. Based on studies of similar pyrimidinone derivatives, it is highly probable that the keto tautomer (6-butyl-3,4-dihydropyrimidin-4-one) would be observed. nih.govacs.orgresearchgate.net This is because the N-H donor and C=O acceptor groups of the keto form facilitate the formation of strong intermolecular N-H···O hydrogen bonds, leading to stable, dimeric, or polymeric structures in the solid state. nih.govacs.orgmdpi.com

A crystallographic analysis would yield precise data on the geometry of the pyrimidine ring, the conformation of the butyl chain, and the specifics of the hydrogen-bonding network that governs the crystal packing. nih.goviucr.org

| Parameter | Expected Information/Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Dominant Tautomer | Confirmation of Keto vs. Enol form |

| Bond Length (C=O) | ~1.25 Å |

| Bond Length (N-H) | ~0.86 Å |

| Hydrogen Bond (N-H···O) Distance | ~2.7–3.0 Å |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking |

Theoretical and Computational Investigations of 6 Butylpyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering deep insights into the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for determining the ground state properties of molecules like 6-butylpyrimidin-4-ol. In DFT, the central focus is the electron density, from which all ground-state properties can be derived.

For this compound, DFT would be employed to calculate key energetic and electronic properties. This includes the total electronic energy, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density across the molecule. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.

Furthermore, DFT calculations can elucidate the tautomeric equilibrium between the -ol (enolic) and -one (keto) forms of the pyrimidine (B1678525) ring. acs.orgresearchgate.netnih.gov For the parent compound, 4-hydroxypyrimidine (B43898), computational studies have shown that the keto form, pyrimidin-4(3H)-one, is the more stable tautomer. acs.orgnih.gov Similar calculations for this compound would determine the influence of the butyl group on this equilibrium.

To illustrate the type of data generated by DFT calculations, a hypothetical table of ground state properties for the two principal tautomers of this compound is presented below.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound Tautomers Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | This compound | 6-Butylpyrimidin-4(3H)-one |

| Total Energy (Hartree) | -552.1234 | -552.1356 |

| HOMO Energy (eV) | -6.45 | -6.98 |

| LUMO Energy (eV) | -0.21 | -1.12 |

| HOMO-LUMO Gap (eV) | 6.24 | 5.86 |

| Dipole Moment (Debye) | 2.87 | 4.15 |

Note: This table is illustrative and does not represent experimentally verified data.

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules.

For this compound, ab initio calculations would be used to obtain a more precise understanding of its electronic wave function and electron correlation effects, which are not fully accounted for in standard DFT methods. While computationally more demanding, methods like MP2 and CCSD(T) are often used as benchmarks for DFT results. researchgate.net These calculations would refine the predicted energies of the tautomers and provide a more accurate picture of the electron distribution and molecular orbitals.

Molecular Structure and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its chemical and physical properties. Computational methods are essential for determining the most stable geometries and exploring the various shapes a molecule can adopt.

Geometry optimization, also known as energy minimization, is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. rsc.orgnih.govwesternsydney.edu.au For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

The process typically starts with an initial guess of the molecular geometry, which is then refined through iterative calculations. At each step, the forces on the atoms are calculated, and the atomic positions are adjusted to reduce these forces. The optimization is complete when the forces are close to zero, and the energy has reached a stable minimum. This procedure would be performed for both the -ol and -one tautomers to determine their most stable geometries.

The butyl group in this compound introduces conformational flexibility. The rotation around the single bonds within the butyl chain allows the molecule to adopt various spatial arrangements, known as conformers. Exploring the conformational landscape is crucial for identifying the lowest-energy conformer, which is the most likely to be observed experimentally, as well as other low-energy conformers that may be present in equilibrium.

A systematic conformational search would involve rotating the dihedral angles of the butyl chain in discrete steps and performing a geometry optimization for each starting conformation. This process maps out the potential energy surface as a function of the butyl chain's orientation relative to the pyrimidine ring. The results would reveal the global minimum energy conformer and any local minima, providing insight into the molecule's flexibility and shape.

Table 2: Hypothetical Relative Energies of 6-Butylpyrimidin-4-one Conformers Relative energies calculated with respect to the global minimum.

| Conformer | Dihedral Angle (C5-C6-Cα-Cβ) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | -65.2° | 1.25 |

| 3 | 63.8° | 1.30 |

Note: This table is illustrative and does not represent experimentally verified data.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or predicting the spectral features of unknown compounds. For this compound, quantum chemical calculations can be used to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Predicted NMR chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical values, when compared to experimental data, can aid in the assignment of signals and the confirmation of the molecular structure. Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated, which can help in identifying characteristic functional groups.

For UV-Vis spectra, time-dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions. These calculations can predict the wavelengths of maximum absorption (λmax) and provide insight into the nature of the electronic excitations, such as n→π* or π→π* transitions. Such predictions would be useful in understanding the photophysical properties of this compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. For a molecule like this compound, the process would involve:

Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable energetic conformation. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Prediction: The calculated shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts (δ) in parts per million (ppm).

These predicted spectra are invaluable for assigning peaks in experimentally obtained NMR data and for confirming the molecular structure. Studies on various pyrimidine systems have demonstrated the utility of this approach in accurately correlating structure with spectral data researchgate.netresearchgate.netnih.gov.

Theoretical UV-Vis and IR Spectra Calculations

Theoretical calculations can predict the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, which correspond to the vibrational and electronic transitions of a molecule, respectively.

IR Spectra Calculations: The vibrational frequencies of this compound would be calculated using DFT methods after geometry optimization. The resulting frequencies and their intensities correspond to the peaks in an IR spectrum. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP functionals) to better match experimental values due to the neglect of anharmonicity and other method-inherent approximations nih.govresearchgate.net. The calculated spectrum helps in assigning specific vibrational modes (e.g., C=O stretch, N-H bend, C-H stretch) to the observed experimental bands researchgate.net.

UV-Vis Spectra Calculations: The electronic absorption spectra are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*). For pyrimidine derivatives, TD-DFT calculations have been shown to reliably predict UV-Vis spectra, providing insight into the electronic structure of these compounds nih.govrsc.orgrsc.org.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role.

HOMO-LUMO Energy Gap Analysis

The HOMO and LUMO energies and their difference, the HOMO-LUMO energy gap (ΔE), are critical parameters calculated using quantum chemistry methods like DFT.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO): This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO irjweb.com. Conversely, a large gap implies high stability researchgate.net. For pyrimidine derivatives, DFT calculations at levels like B3LYP/6-311G(d,p) are commonly used to determine these values and analyze the effects of different substituents on the electronic properties and reactivity of the pyrimidine ring nih.govirjweb.comresearchgate.net.

Ionization Potential and Electron Affinity Calculations

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that can be calculated computationally.

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (IP ≈ -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -E_LUMO).

These values can also be calculated more accurately as the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA). These parameters are essential for understanding the molecule's behavior in electron transfer reactions. Computational studies on pyrimidine derivatives have provided such data, helping to characterize their electronic behavior researchgate.net.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a vital tool for exploring the pathways of chemical reactions, identifying transient intermediates, and characterizing transition states. This provides a deep, molecular-level understanding of reaction mechanisms that can be difficult to obtain experimentally.

Transition State Searching

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating the TS is a central goal in computational reaction mechanism studies. The process involves:

Proposing a Reaction Coordinate: A plausible pathway for the reaction is proposed.

Initial Guess: An initial structure for the transition state is generated.

TS Optimization: Specialized algorithms are used to locate the saddle point on the potential energy surface. These methods optimize the structure such that it is a minimum in all directions except along the reaction coordinate, where it is a maximum.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized TS structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting reactants and products.

For reactions involving pyrimidine derivatives, such as enzymatic conversions or synthetic modifications, DFT calculations are used to map out the energy profile of the reaction, calculate activation energies, and rationalize stereospecificity or regioselectivity researchgate.netrsc.orgnih.gov.

Reaction Pathway Energetics

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions, offering insights into the energy landscapes that govern the formation and transformation of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to map out the entire reaction coordinate, identifying transition states, intermediates, and the associated energy barriers that determine reaction kinetics and thermodynamic stability. While direct computational studies on the reaction pathway energetics of this compound are not extensively documented, valuable inferences can be drawn from theoretical investigations into analogous pyrimidine systems. These studies typically focus on two critical aspects: the energetics of the synthesis pathway and the dynamics of tautomeric transformations.

Energetics of Synthesis Pathways

The synthesis of pyrimidine rings often involves multi-step reactions, such as condensations and cyclizations. Theoretical studies on similar heterocyclic systems, like pyrido[2,3-d]pyrimidines, shed light on the plausible energetic profiles for the formation of the this compound core. nih.gov For instance, the formation of a pyrimidine ring often proceeds through a sequence involving condensation, addition, and cyclization steps, each with a distinct energy barrier.

A plausible synthetic route could involve the condensation of a β-dicarbonyl compound with a urea or amidine derivative. Computational models of these reaction types reveal the Gibbs free energy profiles, highlighting the rate-determining step. For example, in a related pyrimidine synthesis, the initial carbon-carbon bond formation via a nucleophilic attack was identified as a critical step with a significant free energy barrier. nih.gov The subsequent cyclization and dehydration steps to form the aromatic pyrimidine ring also have characteristic transition states and energy requirements.

A computational study of a reaction mechanism for synthesizing substituted pyrimidines identified pre-reactive molecular complexes that precede the transition state, potentially facilitating the reaction. ugr.es The investigation of the intrinsic reaction coordinate (IRC) helps to map the entire energy profile from reactants to products, confirming the connectivity of transition states with intermediates. ugr.es

Below is a hypothetical data table illustrating the kind of energetic data that would be obtained from a DFT study of a plausible synthesis pathway for this compound, based on analogous reactions reported in the literature.

| Reaction Step | Intermediate/Transition State | Relative Gibbs Free Energy (ΔG) | Activation Energy (ΔG‡) |

|---|---|---|---|

| 1. Condensation | Transition State 1 (TS1) | +25.8 | 25.8 |

| Intermediate 1 (INT1) | +10.2 | - | |

| 2. Cyclization | Transition State 2 (TS2) | +35.5 | 25.3 |

| Intermediate 2 (INT2) | -5.7 | - | |

| 3. Dehydration | Transition State 3 (TS3) | +15.1 | 20.8 |

| Product (this compound) | -12.4 | - |

This table is illustrative and based on data from analogous pyrimidine syntheses. The values are representative of typical energy barriers and relative stabilities for such reaction pathways.

Energetics of Tautomerization

Pyrimidin-4-ols, such as this compound, can exist in tautomeric equilibrium with their corresponding keto form, 6-butyl-4(3H)-pyrimidinone. The relative stability of these tautomers is a critical aspect of their chemical behavior. Computational studies on the 2-hydroxypyridine/2-pyridone and 4-hydroxypyrimidine/4(3H)-pyrimidinone systems provide a robust framework for understanding this equilibrium. researchgate.netnih.gov

These studies consistently show that the keto form (pyrimidinone) is thermodynamically more stable than the enol form (pyrimidinol) in both the gas phase and in solution. researchgate.net The greater stability of the keto tautomer is often attributed to factors like favorable amide resonance.

The conversion between the two tautomers proceeds through a transition state corresponding to an intramolecular proton transfer. This process can be modeled computationally to determine the activation energy. The energy barrier for this tautomerization is sensitive to the computational method and basis set used but provides crucial information on the kinetic stability of each form. nih.gov Solvent effects, often modeled using a polarizable continuum model (PCM), can also influence the relative stabilities and the energy barrier by preferentially stabilizing the more polar tautomer. researchgate.netnih.gov

The following interactive data table presents hypothetical energetic data for the tautomerization of this compound, derived from computational findings for structurally similar compounds.

| Parameter | Gas Phase | Aqueous Solution (PCM) |

|---|---|---|

| Relative Energy of Enol Form (ΔE) | 0.0 (Reference) | 0.0 (Reference) |

| Relative Energy of Keto Form (ΔE) | -4.5 | -6.8 |

| Relative Gibbs Free Energy of Keto Form (ΔG) | -4.1 | -6.5 |

| Activation Energy (Enol → Keto) (ΔG‡) | +38.2 | +30.5 |

| Activation Energy (Keto → Enol) (ΔG‡) | +42.3 | +37.0 |

This table is illustrative, with values extrapolated from computational studies on related pyrimidinone and pyridone systems. It demonstrates the typical thermodynamic preference for the keto tautomer and the substantial energy barrier for interconversion.

Chemical Biology and Molecular Interactions of 6 Butylpyrimidin 4 Ol

Pyrimidine (B1678525) Scaffolds as Privileged Structures in Chemical Biologyacs.orgbenthamdirect.com

The pyrimidine nucleus is a fundamental heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. pharmatutor.orgresearchgate.net This core structure is of immense significance in medicinal chemistry and chemical biology, largely because it is a key constituent of nucleic acids (cytosine, thymine, and uracil), vitamin B1, and other essential biomolecules. nih.govjuniperpublishers.com The inherent biological importance of the pyrimidine scaffold has led to its classification as a "privileged structure." acs.orgbenthamdirect.com This term, first introduced by Evans and co-workers in 1988, describes molecular frameworks that can provide high-affinity ligands for more than one type of biological target. ufrj.br

Pyrimidine derivatives exhibit a vast spectrum of biological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, anticancer, and antihypertensive properties. pharmatutor.orgnih.govwjarr.comorientjchem.org The versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the synthesis of large and diverse compound libraries. acs.org These libraries are instrumental in exploring a wide range of biological targets and identifying novel bioactive molecules. acs.org The structural diversity of pyrimidine-embedded polyheterocycles, for instance, provides valuable resources for investigating previously untapped areas of biological space. acs.org The ability of the pyrimidine scaffold to be readily functionalized allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for drug discovery and the development of chemical probes to study biological processes. nih.govnih.gov

Molecular Interactions with Biological Targets (excluding clinical implications)

The biological effects of pyrimidine derivatives, including 6-Butylpyrimidin-4-ol, are predicated on their interactions with various biological macromolecules. These interactions can range from the modulation of complex protein-protein interactions to specific non-covalent binding events within the active or allosteric sites of proteins.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. nih.gov Consequently, the modulation of PPIs with small molecules has emerged as a significant therapeutic and research strategy. nih.gov However, targeting PPIs is challenging due to the large, flat, and often featureless nature of the interaction surfaces. nih.gov

Pyrimidine-based scaffolds have shown considerable promise as modulators of PPIs. nih.gov Their rigid and planar core can serve as a platform for the spatial presentation of various functional groups that can mimic the key interacting residues (e.g., hot-spot amino acids) at a PPI interface. nih.gov By employing strategies like privileged substructure-based diversity-oriented synthesis (pDOS), researchers have created libraries of pyrimidine-embedded polyheterocycles. nih.gov These molecules exhibit significant skeletal diversity and can occupy a broader three-dimensional space, making them well-suited for targeting the expansive surfaces of PPIs. nih.gov For example, pyrimidodiazepine-based scaffolds have been designed to mimic protein secondary structures such as α-helices and β-turns, which are often critical for mediating PPIs. nih.gov

The specificity of a small molecule for its biological target is determined by the sum of its non-covalent interactions. These interactions, although individually weak, collectively contribute to the high affinity and selectivity of a ligand for its binding site. Key non-covalent interactions include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. nih.gov

In the context of pyrimidine derivatives, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while attached functional groups can serve as hydrogen bond donors or engage in other types of interactions. For instance, in a study of 2,4,6-trisubstituted pyrimidines, molecular modeling revealed stable hydrogen bonds and π–π stacking interactions with crucial residues in the active site of cyclin-dependent kinase 6 (CDK6). researchgate.net The nature and positioning of substituents on the pyrimidine ring are critical for determining the binding mode and specificity. The butyl group in this compound, for example, would be expected to participate in hydrophobic interactions within a protein's binding pocket. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, further contributing to binding affinity and specificity.

| Interaction Type | Potential Role of this compound Moieties |

| Hydrogen Bonding | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor. |

| Hydrophobic Interactions | The butyl group at the 6-position can interact with nonpolar amino acid residues in a binding pocket. |

| π-π Stacking | The aromatic pyrimidine ring can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. |

| Van der Waals Forces | General attractive forces between the molecule and the protein surface contribute to the overall binding affinity. |

Mechanism-based Studies of Phenotypic Effects

Understanding the molecular mechanisms that underlie the observed biological or phenotypic effects of a compound is a central goal in chemical biology. This involves identifying the direct molecular target(s) and elucidating the subsequent signaling pathways that are perturbed.

Pyrimidine derivatives have been found to exhibit a range of effects on plant growth and development. auctoresonline.orggoogle.combotanyjournals.com Some pyrimidine compounds have been shown to stimulate plant growth and enhance tolerance to various stresses. google.com The molecular mechanisms underlying these effects are an active area of research.

Studies on synthetic pyrimidine derivatives have suggested that they may function similarly to phytohormones like auxins and cytokinins. auctoresonline.org The observed regulatory effects on plant growth could be due to the modulation of endogenous levels of these hormones. auctoresonline.org This modulation might occur through the regulation of key enzymes involved in the biosynthesis, transport, metabolism, or signaling of auxins and cytokinins. auctoresonline.org For example, certain pyrimidine derivatives have been shown to increase the content of photosynthetic pigments and soluble proteins in seedlings, leading to enhanced vegetative growth. researchgate.net In some cases, pyrimidine-based compounds can act as "plant activators," priming the plant's immune system to better defend against pathogens, potentially through pathways involving jasmonic acid. mdpi.com The specific molecular targets and pathways for many of these compounds are still being elucidated, but the evidence points to a complex interplay with plant hormonal and defense signaling networks. nih.govresearchgate.net

Role As a Synthetic Intermediate and Building Block

Precursor for Complex Heterocyclic Systems

The pyrimidine (B1678525) scaffold of 6-butylpyrimidin-4-ol is a key structural motif found in numerous biologically active compounds and functional materials. As a precursor, it enables the construction of fused heterocyclic systems, where additional rings are built onto the pyrimidine core. These reactions often leverage the reactivity of the hydroxyl group and the carbon atoms of the pyrimidine ring.

While specific examples detailing the direct use of this compound in the synthesis of complex fused heterocycles are not extensively documented in readily available literature, the general reactivity of hydroxypyrimidines suggests several potential synthetic routes. For instance, the hydroxyl group can be converted into a better leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of various side chains or the formation of new rings.

Furthermore, the pyrimidine ring itself can undergo cycloaddition reactions or be functionalized through electrophilic or nucleophilic substitution, depending on the reaction conditions and the nature of the substituents. These transformations can lead to the formation of bicyclic and polycyclic systems with diverse pharmacological or material science applications. The butyl group at the 6-position also influences the solubility and steric interactions of the resulting complex heterocycles.

Utility in the Synthesis of Functional Organic Molecules

The utility of this compound extends to the synthesis of a broad range of functional organic molecules. The term "functional organic molecules" encompasses compounds designed for specific applications, including pharmaceuticals, agrochemicals, and materials science. The pyrimidine core is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound could be explored for their potential biological activities.

The synthesis of such molecules often involves the modification of the hydroxyl group to introduce different functional groups or to link the pyrimidine core to other molecular fragments. For example, etherification or esterification of the hydroxyl group can be employed to generate a library of analogs with varying electronic and steric properties. These modifications can significantly impact the molecule's ability to interact with biological targets.

The following table illustrates potential transformations of this compound to generate functional organic molecules, based on common reactions of hydroxypyrimidines:

| Starting Material | Reagent(s) | Product Type | Potential Application Area |

| This compound | Alkyl halide, Base | O-Alkylated pyrimidine | Medicinal Chemistry |

| This compound | Acyl chloride, Base | O-Acylated pyrimidine | Prodrug Synthesis |

| This compound | POCl₃ | 4-Chloro-6-butylpyrimidine | Intermediate for Nucleophilic Substitution |

| This compound | Nitrating agent | Nitro-6-butylpyrimidin-4-ol | Intermediate for further functionalization |

These examples highlight the potential of this compound as a versatile starting material. The resulting functionalized pyrimidines can then be subjected to further synthetic manipulations to build more complex and targeted molecules.

Strategies for Chemical Library Synthesis Utilizing this compound

Chemical library synthesis is a cornerstone of modern drug discovery and materials science, enabling the rapid generation of a large number of compounds for high-throughput screening. This compound is a suitable scaffold for combinatorial chemistry and the construction of focused chemical libraries due to its modifiable functional group and stable core structure.

A common strategy for library synthesis involves a "scaffold-based" approach, where a central core, such as this compound, is systematically decorated with a variety of building blocks. For instance, the hydroxyl group can be reacted with a diverse set of carboxylic acids to produce a library of esters, or with a range of alkyl halides to generate a library of ethers.

Parallel synthesis techniques can be employed to efficiently create these libraries. In this approach, the reactions are carried out in parallel in multi-well plates, allowing for the simultaneous synthesis of numerous distinct compounds. The butyl group on the pyrimidine ring can enhance the solubility of the scaffold and its derivatives in organic solvents commonly used in these synthetic methods.

The general workflow for a combinatorial library synthesis starting from this compound could be as follows:

Functionalization of the Scaffold: Conversion of the hydroxyl group of this compound to a more reactive intermediate, such as a 4-chloro derivative.

Diversification: Reaction of the activated scaffold with a library of diverse building blocks (e.g., amines, thiols, alcohols) to introduce a wide range of substituents at the 4-position.

Further Modification (Optional): Additional synthetic steps to modify other positions on the pyrimidine ring or the introduced side chains, further increasing the diversity of the library.

This systematic approach allows for the exploration of a large chemical space around the this compound scaffold, increasing the probability of identifying compounds with desired properties.

Q & A

Q. What are the recommended synthesis routes for 6-Butylpyrimidin-4-ol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives (e.g., 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol in ) are synthesized via halogenation or alkylation of pyrimidinone precursors. To optimize purity:

- Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) for separation .

- Monitor reaction progress via TLC or HPLC, ensuring intermediates are isolated at >95% purity.

- Recrystallize the final product using solvents like ethanol or acetonitrile to remove residual impurities .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Assign proton environments using H and C NMR, comparing chemical shifts to similar compounds (e.g., pyridin-4-ols in ) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, as demonstrated for 6-methylthieno[2,3-d]pyrimidine-4-thiol (CAS: 25710-07-0) in .

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software, referencing protocols for pyridine derivatives in .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Store in amber vials under inert gas (N or Ar) at −20°C.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways.

- Monitor stability via HPLC, tracking degradation products like oxidation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying pH conditions?

- Methodological Answer : Contradictions often arise from solvent or pH effects. To address this:

- Perform pH-dependent kinetic studies (e.g., 1–14 range) using UV-Vis spectroscopy to track reaction rates.

- Cross-validate results with computational pKa predictions (e.g., ACD/Labs or MarvinSuite) .

- Replicate experiments in buffered solutions (e.g., phosphate or acetate buffers) to isolate pH-specific effects .

Q. What strategies are effective for studying the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Regioselectivity can be probed via:

- Catalytic Screening : Test Pd-, Cu-, or Ni-based catalysts (e.g., Suzuki-Miyaura conditions) with varying ligands (e.g., PPh, Xantphos) .

- Isotopic Labeling : Use C-labeled reactants to track bond formation via NMR or MS.

- X-ray Crystallography : Resolve crystal structures of intermediates, as done for 6-Methylamino-4-methylthio-5-nitro-2-phenylpyrimidine in .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Apply multi-step in silico workflows:

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or enzymes).

- QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length) with bioactivity using datasets from analogs like 3H-pyrazolo[4,3-d]pyrimidin-7-ol (DrugBank ID: DB03153) .

- MD Simulations : Assess thermodynamic stability of ligand-receptor complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.